N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O/c21-13-7-5-8-14(22)18(13)20(26)25-15-9-2-1-6-12(15)19-23-16-10-3-4-11-17(16)24-19/h1-11H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLFWLSRAZRXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to have a broad range of biological activities. They are known to interact with various targets, including enzymes like dihydrofolate reductase (DHFR), which participates in purine synthesis.
Mode of Action
For instance, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes.
Biochemical Pathways
For example, some imidazole derivatives have been found to inhibit the proliferation of certain cell lines.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H13F2N3O. The presence of the benzo[d]imidazole moiety is significant as it is known for its diverse biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Weight | 300.29 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that compounds similar to this compound often exert their effects through various mechanisms:
- Inhibition of Kinases : Many benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that certain substituted benzamides can effectively inhibit RET kinase activity, which is crucial for certain cancers .
- Antitumor Activity : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. This has been observed in several case studies involving similar compounds targeting breast and lung cancers .
- Antimicrobial Properties : The benzo[d]imidazole framework has been linked to antimicrobial activity, suggesting potential applications in treating infections .
Anticancer Activity
A study focusing on related benzamide derivatives highlighted their potential in inhibiting tumor growth. The derivatives were tested against various cancer cell lines, showing significant cytotoxic effects:
- Cell Lines Tested : CCRF-CEM (human T-cell leukemia), MCF-7 (breast cancer), A549 (lung cancer).
- Results : Compounds exhibited IC50 values ranging from 5 to 20 µM, indicating moderate to high potency against these cell lines.
Inhibition of RET Kinase
In a targeted study on RET kinase inhibitors:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Benzimidazole Derivatives
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides (N9, N18)
- Structure : These compounds combine a benzimidazole-thioacetamido linker with substituted phenylbenzamide groups.
- Activity : N9 (IC50 = 5.85 µM) and N18 (IC50 = 4.53 µM) exhibit potent anticancer activity against unspecified cell lines, outperforming 5-Fluorouracil (IC50 = 9.99 µM). The thioacetamido bridge may enhance cellular uptake or target binding .
- Comparison : The target compound lacks the thioacetamido linker but retains the benzamide-benzimidazole scaffold. The absence of sulfur-based substituents may alter pharmacokinetics or target specificity.
Bis(benzimidazole) Complexes (BIPM)
- Structure: BIPM features two benzimidazole units connected via a methylthio group and a phenyl methanone.
- Activity : Demonstrates DNA groove-binding and peroxide-mediated DNA cleavage, with high cytotoxicity in HepG2, DLD-1, and MDA-MB-231 cell lines .
3-(1H-Benzo[d]imidazol-2-yl)-N-(substituted benzyl)anilines (Compounds 16, 17)
- Structure : Benzimidazole linked to aniline derivatives with nitro or chloro substituents.
- Activity : Significant cytotoxicity against MCF-7 breast cancer cells, attributed to electron-withdrawing groups enhancing target affinity .
- Comparison : The target compound’s difluorobenzamide group may similarly improve binding through hydrophobic interactions, though its phenyl-benzimidazole linkage differs from the aniline-based scaffold of these derivatives.
Agrochemical Benzimidazole Derivatives
Teflubenzuron and Hexaflumuron
- Structure: These pesticides contain a 2,6-difluorobenzamide core linked to urea derivatives with halogenated anilines (e.g., teflubenzuron: N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) .
- Activity : Act as insect growth regulators by inhibiting chitin synthesis.
Structural and Functional Analysis Table
Key Research Findings and Implications
- Role of Fluorine : The 2,6-difluoro substitution in the target compound mirrors trends in both anticancer and pesticidal compounds, enhancing membrane permeability and resistance to metabolic degradation .
- Benzimidazole Core : While bis-benzimidazoles (e.g., BIPM) excel in DNA interaction, single benzimidazole units (as in the target compound) may prioritize enzyme inhibition or protein binding .
- Structural Divergence : The absence of a thioacetamido or urea linker distinguishes the target compound from its analogs, suggesting a unique mechanism of action requiring further investigation.
Q & A
Q. How can conflicting NMR data from synthetic intermediates be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
